Etil diclorocarbamato

Descripción general

Descripción

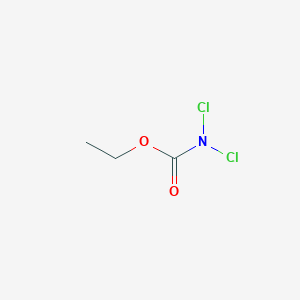

Ethyl dichlorocarbamate is a useful research compound. Its molecular formula is C3H5Cl2NO2 and its molecular weight is 157.98 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl dichlorocarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211534. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl dichlorocarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl dichlorocarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Eliminación de Etil Carbamato en el Licor Chino

El etil carbamato (EC) es un carcinógeno clasificado como 2A en el licor chino que ha planteado muchos problemas en relación con la seguridad alimentaria . Los científicos han estado aplicando microorganismos para controlar el contenido de precursores de EC en los granos fermentados, lo que ha demostrado ser un método eficaz para reducir el EC en las bebidas alcohólicas . En un estudio, se aislaron las cepas Bacillus sonorensis F3 y Bacillus licheniformis YA2 de los granos fermentados y se aplicaron para eliminar el EC en la fermentación simulada del licor chino .

Degradación de Etil Carbamato en Alimentos y Bebidas Fermentados

El etil carbamato (EC) es un subproducto natural en la producción de alimentos fermentados y bebidas alcohólicas y es carcinógeno y genotóxico, lo que representa una preocupación importante para la seguridad alimentaria . En un estudio, Clavispora lusitaniae Cl-p con una fuerte capacidad de degradación de EC se aisló de Daqu rico en microorganismos utilizando EC como única fuente de nitrógeno . Esta cepa descompuso el 47.69% del etil carbamato después de cinco días de fermentación .

Mejora del Perfil del Sabor en Bebidas Fermentadas

Se encontró que la misma cepa, Clavispora lusitaniae Cl-p, tiene la capacidad de producir aroma y éster . Cuando la cepa se agregó a la fermentación del vino de arroz, el contenido de EC disminuyó en un 41.82%, y se agregaron sustancias de sabor como el acetato de etilo y el β-feniletanol .

Mejora de la Seguridad de los Alimentos Fermentados

Se espera que la cepa Clavispora lusitaniae Cl-p se utilice en la industria de alimentos fermentados para reducir los residuos de EC y mejorar la seguridad de los alimentos fermentados .

Análisis Bioquímico

Biochemical Properties

Ethyl dichlorocarbamate participates in biochemical reactions, particularly in the addition to five-membered cyclic alkenes at 0 °C, which is stereospecific and cis . This process is conveniently explained by a 1,3-atom shift mechanism .

Cellular Effects

It’s structurally similar compound, Ethyl carbamate (urethane), is known to be genotoxic and carcinogenic . It is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues .

Molecular Mechanism

It is known that the addition of Ethyl dichlorocarbamate to five-membered cyclic alkenes at 0 °C is stereospecific and cis . These results are conveniently explained by a 1,3-atom shift mechanism .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 55-56 °C at 15 mm Hg and a density of 1.349 g/mL at 25 °C .

Metabolic Pathways

Actividad Biológica

Ethyl dichlorocarbamate (EDC), with the chemical formula C3H5Cl2NO2, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, safety profiles, and relevant case studies.

Overview of Ethyl Dichlorocarbamate

EDC is a chlorinated carbamate derivative that has been utilized in various scientific applications, including its role as a reagent in organic synthesis and its potential implications in toxicological studies. It is characterized by a molecular weight of 157.98 g/mol and is generally available in a purity of 95%.

Biological Activity

1. Mechanism of Action

EDC interacts with biological systems primarily through its electrophilic nature, enabling it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to alterations in cellular functions, including:

- Genotoxicity : EDC exhibits genotoxic properties similar to those of ethyl carbamate (urethane), which is known to induce DNA damage and potentially lead to carcinogenesis .

- Cellular Effects : In laboratory settings, EDC has been shown to affect cell viability and proliferation. It has been implicated in cytotoxic effects on various cell lines, including mammalian cells, where it induces apoptosis at certain concentrations.

2. Toxicological Studies

Research indicates that EDC can be toxic to aquatic organisms, as demonstrated by its lethal effects on Artemia salina (brine shrimp) with an IC50 value of 24.89 μg/mL . Additionally, studies have highlighted its potential neurotoxic effects in mammals due to its ability to disrupt normal cellular signaling pathways.

Case Study 1: Genotoxicity Assessment

A study published in Basic & Clinical Pharmacology & Toxicology investigated the genotoxic effects of EDC on V79 mammalian cells using the alkaline comet assay. The results indicated that EDC induced DNA damage at concentrations as low as 10 μg/mL . This finding underscores the compound's potential risk as a genotoxic agent.

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of EDC, particularly in agricultural settings where it is used as a pesticide. The degradation products of EDC have been shown to persist in soil and water systems, raising concerns about their long-term ecological effects .

Safety Profile

EDC is classified as an irritant under GHS hazard classifications. It poses risks for skin and eye contact, necessitating careful handling procedures during laboratory use. The compound's volatility and potential for causing respiratory irritation further emphasize the need for appropriate safety measures.

Summary Table of Biological Activity

Future Directions

Ongoing research into EDC focuses on elucidating its precise mechanisms of action at the molecular level and exploring its potential therapeutic applications despite its toxicological profile. Investigations into safer derivatives or analogs that retain beneficial properties without adverse effects are also underway.

Propiedades

IUPAC Name |

ethyl N,N-dichlorocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO2/c1-2-8-3(7)6(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGGNOFZZFFFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160017 | |

| Record name | N,N-Dichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13698-16-3 | |

| Record name | N,N-Dichlorourethan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13698-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dichlorourethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.